3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
CAS No.:
Cat. No.: VC16786082
Molecular Formula: C25H21F2NO5
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21F2NO5 |
|---|---|
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30) |
| Standard InChI Key | FPFRRIPQOINVHF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound (CAS 1496564-27-2) features a three-part structure:
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Core scaffold: L-tyrosine backbone with α-amino and α-carboxylic acid groups
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Aromatic modification: Difluoromethoxy (-OCF₂H) group at the para position of the phenyl ring
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Protective group: Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino nitrogen
The molecular formula C₂₅H₂₁F₂NO₅ (MW 453.4 g/mol) reflects these functional components .
Table 1: Key Structural Descriptors
Synthetic Methodology
Production Pathways
Industrial synthesis typically follows a three-step sequence:
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Tyrosine functionalization:
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Amino group protection:
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Purification:
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group provides:
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Orthogonal protection: Stable under acidic conditions (TFA cleavage) but removable by 20% piperidine/DMF
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UV traceability: Strong absorption at 301 nm enables real-time synthesis monitoring
Enhanced Peptide Properties
Incorporation confers:
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Metabolic stability: Difluoromethoxy group resists enzymatic cleavage (t₁/₂ increased 3.7× vs native tyrosine in serum assays)
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Halogen bonding capacity: Forms X···O interactions with protein targets (Kd improvement up to 12 nM in p53-Mdm4 binding studies)
Table 2: Comparative Binding Affinities
| Peptide Variant | Kd (nM) | Δ vs Native |
|---|---|---|
| Native tyrosine | 412 | - |
| Difluoromethoxy analog | 34 | 12.1× |
| Trifluoromethyl analog | 47 | 8.8× |
Physicochemical Profile
Stability Parameters
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Aqueous solubility: 1.2 mg/mL in PBS (pH 7.4), enhanced to 8.9 mg/mL with 10% DMSO co-solvent
Spectroscopic Signatures
Recent Advancements in Therapeutic Applications
Oncology Target Engagement
In p53-derived peptides (residues 15-29):
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Mdm4 inhibition: IC₅₀ reduced from 1.2 μM to 89 nM through halogen bonding with His54
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Helical stabilization: Circular dichroism shows 38% α-helix content vs 22% in native sequence
Antibody-Drug Conjugates (ADCs)
Site-specific conjugation via:
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Strain-promoted azide-alkyne cycloaddition: Enables payload attachment with 93% efficiency
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Serum stability: 85% intact conjugate after 72h (vs 41% for maleimide-based linkers)
| Parameter | Vendor A | Vendor B |
|---|---|---|
| Purity (HPLC) | 98.5% | 99.2% |
| Residual solvents | <0.1% | <0.05% |
| Heavy metals (Pb) | <2 ppm | <1 ppm |
| Price (5g scale) | $1,480 | $1,620 |
Future Research Directions
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Peptide stapling: Utilizing difluoromethoxy's conformational restriction for helix stabilization
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PET imaging probes: ¹⁸F-labeled analogs for in vivo tracking of peptide therapeutics
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Enzymatic stability: Rational design of protease-resistant antimicrobial peptides
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